molecular formula C8H16O3 B8493458 2-Isopropyl-2-methoxymethoxymethyloxirane

2-Isopropyl-2-methoxymethoxymethyloxirane

Cat. No. B8493458
M. Wt: 160.21 g/mol
InChI Key: ZUVPUXJRDKCXHP-UHFFFAOYSA-N
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Patent
US07262212B2

Procedure details

m-Chloroperbenzoic acid (213 g, 861 mmol) was gradually added to a solution of 2-methoxymethoxymethyl-3-methyl-l-butene (89 g, 615 mmol) in methylene chloride (800 ml) while cooling in an ice-bath, and the mixture was stirred at room temperature for 18 hours. The reaction mixture was washed with 10% potassium sulfide aqueous solution and sodium hydrogencarbonate aqueous solution, dried over sodium sulfate, and then concentrated under reduced pressure to afford 2-isopropyl-2-methoxymethoxymethyloxirane (98 g, quantitative) as a colorless oil.
Quantity
213 g
Type
reactant
Reaction Step One
Name
2-methoxymethoxymethyl-3-methyl-l-butene
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][O:13][CH2:14][O:15][CH2:16][C:17]([CH:19]([CH3:21])[CH3:20])=[CH2:18]>C(Cl)Cl>[CH:19]([C:17]1([CH2:16][O:15][CH2:14][O:13][CH3:12])[CH2:18][O:9]1)([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
213 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
2-methoxymethoxymethyl-3-methyl-l-butene
Quantity
89 g
Type
reactant
Smiles
COCOCC(=C)C(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath
WASH
Type
WASH
Details
The reaction mixture was washed with 10% potassium sulfide aqueous solution and sodium hydrogencarbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)C1(OC1)COCOC
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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